molecular formula C10H10N4O3 B11816502 5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11816502
M. Wt: 234.21 g/mol
InChI Key: STYYHRGNUWVKOF-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that contains a triazole ring substituted with an amino group, a methoxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized using sodium azide to yield the triazole ring. The final product is obtained by hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Industry: In the materials science field, the compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

  • 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbohydrazide
  • 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Comparison: Compared to these similar compounds, 5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a unique triazole ring structure, which imparts different chemical and biological properties. The presence of the triazole ring can enhance its stability and reactivity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-17-7-4-2-6(3-5-7)14-9(11)8(10(15)16)12-13-14/h2-5H,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYYHRGNUWVKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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